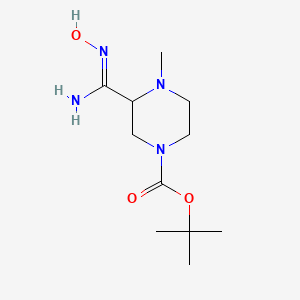
1-(Azidométhyl)-2,5-difluoro-4-(trifluorométhyl)benzène
Vue d'ensemble
Description
1-(Azidomethyl)-2,5-difluoro-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of azido, difluoro, and trifluoromethyl functional groups attached to a benzene ring
Applications De Recherche Scientifique
1-(Azidomethyl)-2,5-difluoro-4-(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Incorporated into polymers and advanced materials for its unique electronic and structural properties.
Pharmaceuticals: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 1-(Bromomethyl)-2,5-difluoro-4-(trifluoromethyl)benzene, reacts with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Azidomethyl)-2,5-difluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in azide-alkyne cycloaddition (click chemistry) to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine (PPh₃) or lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the azido group, forming nitrenes under specific conditions.
Common Reagents and Conditions:
Azide-Alkyne Cycloaddition: Copper(I) catalysts are commonly used in click chemistry reactions involving this compound.
Major Products:
Triazoles: Formed from azide-alkyne cycloaddition.
Mécanisme D'action
The mechanism of action of 1-(Azidomethyl)-2,5-difluoro-4-(trifluoromethyl)benzene largely depends on the specific reactions it undergoes. For instance, in azide-alkyne cycloaddition, the azido group reacts with an alkyne to form a triazole ring, a process catalyzed by copper(I) ions . This reaction is highly regioselective and proceeds via a concerted mechanism involving the formation of a copper-acetylide intermediate .
Comparaison Avec Des Composés Similaires
- 1-(Azidomethyl)-2-fluorobenzene
- 1-(Azidomethyl)-2-methylbenzene
- 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene
Uniqueness: 1-(Azidomethyl)-2,5-difluoro-4-(trifluoromethyl)benzene is unique due to the presence of both difluoro and trifluoromethyl groups, which impart distinct electronic properties and reactivity compared to its analogs. These functional groups enhance the compound’s stability and make it a valuable intermediate in the synthesis of fluorinated organic compounds .
Propriétés
IUPAC Name |
1-(azidomethyl)-2,5-difluoro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5N3/c9-6-2-5(8(11,12)13)7(10)1-4(6)3-15-16-14/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAVRMBCUIDUNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)C(F)(F)F)F)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride](/img/structure/B1382828.png)






![2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}acetonitrile](/img/structure/B1382837.png)
![1-[(3R)-3-aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one hydrochloride](/img/structure/B1382838.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-(piperidin-1-yl)propanoic acid hydrochloride](/img/structure/B1382841.png)



